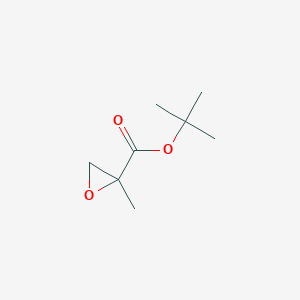
(4-Amino-3-formylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-3-formylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features an amino group at the fourth position and a formyl group at the third position on the phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-formylphenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient handling of reactive intermediates and the precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring further enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(4-Amino-3-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: (4-Amino-3-carboxyphenyl)boronic acid.
Reduction: (4-Amino-3-hydroxymethylphenyl)boronic acid.
Substitution: A wide range of substituted derivatives, depending on the nucleophile used.
科学研究应用
(4-Amino-3-formylphenyl)boronic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of fluorescent sensors for detecting biomolecules, such as amino acids and sugars.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
作用机制
The mechanism of action of (4-Amino-3-formylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and inhibitors. The compound can interact with specific molecular targets, such as enzymes, by forming stable complexes that inhibit their activity. The formyl and amino groups on the phenyl ring also contribute to its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(3-Amino-4-formylphenyl)boronic acid: Similar structure but with different positions of the amino and formyl groups.
(4-Formylphenyl)boronic acid: Lacks the amino group, making it less versatile in certain reactions.
(3-Formylphenyl)boronic acid: Lacks the amino group and has the formyl group in a different position.
Uniqueness
(4-Amino-3-formylphenyl)boronic acid is unique due to the presence of both amino and formyl groups on the phenyl ring. This combination of functional groups enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds. The compound’s ability to form stable boron-carbon bonds and its versatility in various applications make it a valuable intermediate in organic synthesis and scientific research.
属性
分子式 |
C7H8BNO3 |
|---|---|
分子量 |
164.96 g/mol |
IUPAC 名称 |
(4-amino-3-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H,9H2 |
InChI 键 |
YCJYTHIOSLUAAG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)N)C=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
